REACTION_SMILES
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[C:12]([CH3:13])(=[O:14])[c:15]1[s:16][c:17]([Br:20])[cH:18][cH:19]1.[CH2:30]([Cl:31])[Cl:32].[CH2:33]1[O:34][CH2:35][CH2:36][CH2:37]1.[CH3:22][CH2:23][CH2:24][CH2:25][CH2:26][CH:27]([CH3:28])[CH3:29].[CH3:9][O-:10].[ClH:21].[F:1][CH:2]([C:3]([O:5][CH2:4][CH3:6])=[O:7])[F:8].[Na+:11]>>[F:1][CH:2]([C:3](=[O:5])[CH2:13][C:12](=[O:14])[c:15]1[s:16][c:17]([Br:20])[cH:18][cH:19]1)[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CCOC(=O)C(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)C(F)F)c1ccc(Br)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |